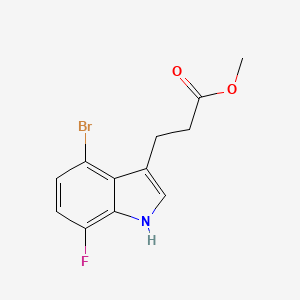

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate

Description

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is an indole derivative featuring a methyl ester group attached to a propanoate chain, which is linked to a 3-indolyl core substituted with bromo (Br) and fluoro (F) groups at positions 4 and 7, respectively.

Properties

Molecular Formula |

C12H11BrFNO2 |

|---|---|

Molecular Weight |

300.12 g/mol |

IUPAC Name |

methyl 3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H11BrFNO2/c1-17-10(16)5-2-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |

InChI Key |

KQBCHDKCNQOHSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CNC2=C(C=CC(=C12)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Halogenation: The introduction of bromine and fluorine atoms onto the indole ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or other fluorinating agents.

Esterification: The final step involves the esterification of the indole derivative with methyl propanoate under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The presence of bromine and fluorine atoms in its structure enhances its interaction with biological targets, potentially leading to modulation of various biological pathways.

Therapeutic Potential

The compound has shown promise as a lead candidate in drug development. Its unique combination of halogenation may improve binding affinity to specific receptors or enzymes, enhancing therapeutic efficacy. For instance, preliminary studies indicate that it may exhibit selective cytotoxicity against cancer cell lines, making it a candidate for further investigation in oncology .

Synthetic Biology

Building Block for Synthesis

this compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions such as Friedel-Crafts acylation and coupling reactions. This versatility allows researchers to explore new derivatives with tailored properties.

Case Study: Synthesis of Novel Derivatives

A recent study demonstrated the synthesis of several indole derivatives using this compound as a starting material. The derivatives were evaluated for their herbicidal activity, showcasing the compound's utility in developing agrochemicals .

Materials Science

Functional Materials Development

The unique properties of this compound make it suitable for the development of functional materials. Its lipophilicity may enhance membrane permeability, which is advantageous in creating drug delivery systems or coatings with specific functional properties .

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activities. The exact molecular targets and pathways depend on the specific biological context and the nature of the indole derivative.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole ring significantly impacts molecular interactions. Key analogs include:

- Positional Isomerism: The bromo group at position 4 (target compound) versus 5 (SY250650) alters the electron density distribution.

- Fluoro vs.

Biological Activity

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is an indole derivative with a unique structural composition that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂BrFNO₂

- Molecular Weight : Approximately 282.13 g/mol

- IUPAC Name : Methyl 3-(4-bromo-1H-indol-3-yl)propanoate

The compound features a brominated indole moiety, which is known for its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The presence of fluorine in the structure may enhance its binding affinity to biological targets, potentially increasing its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The bromine and fluorine substituents can influence the compound's interaction with receptors and enzymes, enhancing selectivity and efficacy compared to other indole derivatives.

- Modulation of Biological Pathways : The compound may modulate various biological pathways by binding to proteins involved in cell signaling, apoptosis, and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction through caspase activation and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Activity Against Bacterial Strains : Preliminary findings suggest that this compound has activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined for various strains, indicating a potential for development into a novel antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis Protocols : The compound is synthesized via multi-step reactions involving bromination and esterification processes that yield high purity and yield .

- Biological Evaluations : Various assays have been conducted to assess the biological activity of the compound, including cytotoxicity assays against cancer cell lines and antimicrobial susceptibility testing against pathogenic bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.